molecular formula C15H13N3OS B5796319 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol

4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol

Cat. No. B5796319
M. Wt: 283.4 g/mol
InChI Key: MWDGMHDDJMUUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antimicrobial activity against various bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity against normal cells at high concentrations.

Future Directions

There are several future directions for the study of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. One potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its antitumor activity. Furthermore, studies are needed to determine the potential toxicity of this compound in vivo and to develop strategies to minimize its toxicity while maintaining its efficacy.

Synthesis Methods

4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-(4-pyridinyl)-1,3-thiazol-2-amine with 4-hydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. Other methods include the reaction of 4-(4-pyridinyl)-1,3-thiazol-2-amine with various substituted benzaldehydes.

Scientific Research Applications

4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-[methyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-18(12-2-4-13(19)5-3-12)15-17-14(10-20-15)11-6-8-16-9-7-11/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDGMHDDJMUUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{Methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol

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